N-methylpyrazolo[1,5-a]pyrazin-4-amine N-methylpyrazolo[1,5-a]pyrazin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045220
InChI: InChI=1S/C7H8N4/c1-8-7-6-2-3-10-11(6)5-4-9-7/h2-5H,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

N-methylpyrazolo[1,5-a]pyrazin-4-amine

CAS No.:

Cat. No.: VC18045220

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

N-methylpyrazolo[1,5-a]pyrazin-4-amine -

Specification

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name N-methylpyrazolo[1,5-a]pyrazin-4-amine
Standard InChI InChI=1S/C7H8N4/c1-8-7-6-2-3-10-11(6)5-4-9-7/h2-5H,1H3,(H,8,9)
Standard InChI Key WBUYEJHHIIUWPU-UHFFFAOYSA-N
Canonical SMILES CNC1=NC=CN2C1=CC=N2

Introduction

N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry and materials science. The unique molecular structure of N-methylpyrazolo[1,5-a]pyrazin-4-amine, which includes a fused pyrazole and pyrazine ring system with a methyl group attached to one nitrogen atom, contributes to its chemical properties and biological interactions.

Synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine

The synthesis of N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves cyclocondensation reactions. These synthetic routes are critical for producing the compound with high yield and purity. The specific methods used can vary, but they generally involve the combination of appropriate starting materials under controlled conditions to form the desired fused ring system.

Biological Activities and Applications

N-methylpyrazolo[1,5-a]pyrazin-4-amine has shown potential therapeutic applications due to its ability to interact with specific molecular targets. It has been reported to inhibit the catalytic activity of HIV-1 integrase and suppress the proliferation of lung cancer cells, highlighting its potential in antiviral and anticancer research.

Biological ActivityTargetEffect
AntiviralHIV-1 IntegraseInhibition of catalytic activity
AnticancerLung Cancer CellsSuppression of cell proliferation

Research Findings and Future Directions

Research on N-methylpyrazolo[1,5-a]pyrazin-4-amine is ongoing, with a focus on its potential therapeutic applications. The compound's structural features facilitate binding to active sites on enzymes and receptors, leading to inhibition or modulation of their activity. Further studies are needed to fully explore its pharmacological properties and to develop derivatives with enhanced biological activities.

Comparison with Similar Compounds

N-methylpyrazolo[1,5-a]pyrazin-4-amine shares structural similarities with other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidinones and triazolo[4,3-a]pyrazine derivatives. These compounds have been explored for their antitubercular and anticancer activities, respectively . The unique arrangement of nitrogen atoms and the presence of a methyl group in N-methylpyrazolo[1,5-a]pyrazin-4-amine distinguish it from these related compounds.

CompoundStructure TypeBiological Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-onePyrazolo-pyrimidineAntitubercular
Triazolo[4,3-a]pyrazine derivativesTriazolo-pyrazineAnticancer (c-Met/VEGFR-2 inhibition)
N-methylpyrazolo[1,5-a]pyrazin-4-aminePyrazolo-pyrazineAntiviral and anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator